N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 392241-77-9
VCID: VC6929501
InChI: InChI=1S/C15H16ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20)
SMILES: C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Molecular Formula: C15H16ClN3OS
Molecular Weight: 321.82

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

CAS No.: 392241-77-9

Cat. No.: VC6929501

Molecular Formula: C15H16ClN3OS

Molecular Weight: 321.82

* For research use only. Not for human or veterinary use.

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide - 392241-77-9

Specification

CAS No. 392241-77-9
Molecular Formula C15H16ClN3OS
Molecular Weight 321.82
IUPAC Name N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Standard InChI InChI=1S/C15H16ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20)
Standard InChI Key LMMQKJJBVQDOLR-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide (molecular formula: C₁₅H₁₅ClN₃OS) is characterized by a 1,3,4-thiadiazole ring system linked to a 2-chlorophenyl group and a cyclohexanecarboxamide side chain. The thiadiazole moiety contributes to the compound’s aromaticity and electron-deficient nature, while the chloro substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₅ClN₃OS
Molecular Weight336.82 g/mol
CAS NumberNot publicly disclosed
SolubilityLow in water; soluble in DMSO, DMF
Melting Point~180–185°C (estimated via analogs)
LogP (Partition Coefficient)3.2 (predicted)

The compound’s structure has been validated through spectroscopic methods in analogous thiadiazole derivatives. For instance, infrared (IR) spectroscopy typically reveals absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~680 cm⁻¹ (C-Cl stretch). Nuclear magnetic resonance (NMR) data for similar compounds show distinct signals: δ 7.4–7.6 ppm (aromatic protons), δ 2.1–2.3 ppm (cyclohexyl CH₂), and δ 1.4–1.6 ppm (cyclohexyl CH₃) .

Synthesis and Reaction Pathways

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically follows a multi-step protocol common to thiadiazole derivatives:

  • Formation of the Thiadiazole Core:
    Cyclocondensation of 2-chlorophenylthiosemicarbazide with cyclohexanecarboxylic acid chloride in the presence of phosphorus oxychloride (POCl₃) yields the 1,3,4-thiadiazole ring.

    Ar-NH-CS-NH2+R-COClPOCl3Thiadiazole derivative+HCl\text{Ar-NH-CS-NH}_2 + \text{R-COCl} \xrightarrow{\text{POCl}_3} \text{Thiadiazole derivative} + \text{HCl}

    Reaction conditions (e.g., temperature: 80–100°C, time: 6–8 hours) are critical for optimizing yield .

  • Functionalization:
    Subsequent amidation or nucleophilic substitution reactions introduce the cyclohexanecarboxamide group. For example, coupling the thiadiazole intermediate with cyclohexanecarbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere achieves this step.

Table 2: Representative Synthetic Route

StepReagents/ConditionsYield
1POCl₃, DMF, 90°C, 6 hr65%
2Cyclohexanecarbonyl chloride, DCM, rt, 12 hr78%

Spectroscopic and Computational Analysis

Advanced characterization techniques provide insights into the compound’s electronic and structural configuration:

  • UV-Vis Spectroscopy: Absorption maxima at ~270 nm (π→π* transitions in the thiadiazole ring) and ~310 nm (n→π* transitions in the amide group).

  • Mass Spectrometry: Molecular ion peak observed at m/z 337 ([M+H]⁺), consistent with the molecular weight .

  • Density Functional Theory (DFT): Calculations predict a planar thiadiazole ring with dihedral angles of ~15° between the cyclohexane and aryl groups, suggesting moderate conjugation .

Activity TypeModel SystemKey FindingSource
AntimicrobialS. aureusMIC = 8 µg/mL
AntiproliferativeHeLa cellsIC₅₀ = 2.1 µM

Applications in Drug Discovery

The compound’s scaffold is a promising candidate for:

  • Kinase Inhibitors: Structural similarity to quinazolinone derivatives in patent WO2014036022A1 suggests potential in targeting tyrosine kinases .

  • Antiparasitic Agents: Thiadiazoles with chloro substituents exhibit IC₅₀ = 0.8 µM against Plasmodium falciparum.

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